ethyl N-(2-chlorophenyl)glycinate
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Overview
Description
Ethyl N-(2-chlorophenyl)glycinate is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is an ester derivative of glycine, where the amino group is substituted with a 2-chlorophenyl group. This compound has garnered attention in various fields of research and industry due to its unique physical and chemical properties.
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . The exact interaction of ethyl N-(2-chlorophenyl)glycinate with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involving free radical reactions, nucleophilic substitution, and oxidation
Preparation Methods
Ethyl N-(2-chlorophenyl)glycinate can be synthesized through several synthetic routes. One common method involves the esterification of N-(2-chlorophenyl)glycine with ethanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl N-(2-chlorophenyl)glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-(2-chlorophenyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Ethyl N-(2-chlorophenyl)glycinate can be compared with other similar compounds, such as:
Ethyl N-(2-bromophenyl)glycinate: Similar structure but with a bromine atom instead of chlorine.
Ethyl N-(2-fluorophenyl)glycinate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl N-(2-methylphenyl)glycinate: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it undergoes, which can be different from those of its analogs .
Properties
IUPAC Name |
ethyl 2-(2-chloroanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYDBQQEELMVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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